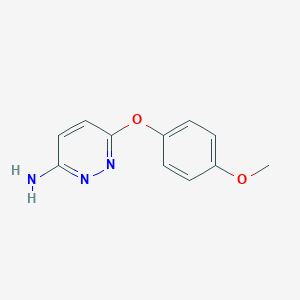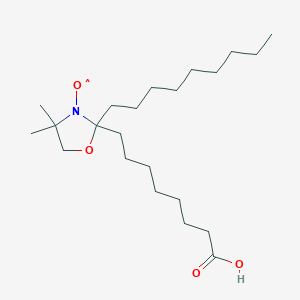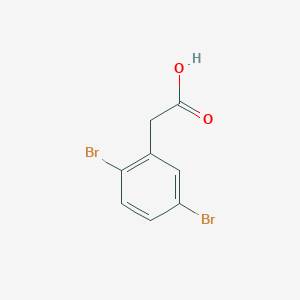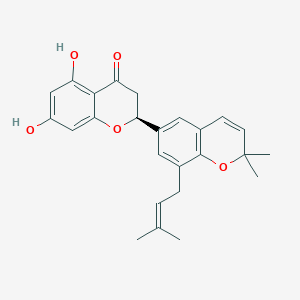
6-(4-Methoxyphenoxy)pyridazin-3-amine
説明
“6-(4-Methoxyphenoxy)pyridazin-3-amine” is a chemical compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.23 . The compound contains a pyridazin-3-amine group attached to a methoxyphenoxy group .
Molecular Structure Analysis
The molecular structure of “6-(4-Methoxyphenoxy)pyridazin-3-amine” consists of a pyridazin-3-amine group attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C11H11N3O2/c1-15-8-2-4-9 (5-3-8)16-11-7-6-10 (12)13-14-11/h2-7H,1H3, (H2,12,13) .Physical And Chemical Properties Analysis
“6-(4-Methoxyphenoxy)pyridazin-3-amine” has a molecular weight of 217.22 g/mol . It has a topological polar surface area of 70.3 Ų and a complexity of 207 . The compound has one hydrogen bond donor and five hydrogen bond acceptors .科学的研究の応用
Antimicrobial Activity
Pyridazine derivatives, including 6-(4-Methoxyphenoxy)pyridazin-3-amine, have been shown to exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents.
Antidepressant and Anxiolytic Effects
These compounds have also been associated with antidepressant and anxiolytic effects . This makes them potential candidates for the development of new drugs for the treatment of mental health disorders.
Anti-hypertensive Properties
Pyridazine derivatives have been found to have antihypertensive properties . They could be used in the development of new drugs for the treatment of high blood pressure.
Anticancer Activity
Some pyridazine derivatives have shown anticancer activity . This suggests that they could be used in the development of new cancer treatments.
Anti-inflammatory and Analgesic Effects
These compounds have been associated with anti-inflammatory and analgesic effects . They could be used in the development of new drugs for the treatment of pain and inflammation.
Antidiabetic Properties
Some pyridazine derivatives have been associated with antidiabetic properties . This suggests that they could be used in the development of new treatments for diabetes.
Use in Agrochemicals
Various pyridazinone derivatives are well known as agrochemicals . They could be used in the development of new agrochemical products.
Antiplatelet Activity
Pyridazine derivatives have been found to have antiplatelet activity . This suggests that they could be used in the development of new drugs for the prevention of blood clots.
Safety and Hazards
作用機序
Target of Action
The primary target of 6-(4-Methoxyphenoxy)pyridazin-3-amine is the GABA-A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
6-(4-Methoxyphenoxy)pyridazin-3-amine interacts with the GABA-A receptor in a selective and competitive manner . This means that it binds to the receptor and competes with the natural ligand, GABA, for the same binding site . The result of this interaction is a decrease in the activation of the receptor .
Biochemical Pathways
The compound’s interaction with the GABA-A receptor affects the GABAergic pathway . This pathway is responsible for the majority of inhibitory neurotransmission in the brain . By inhibiting the activation of the GABA-A receptor, the compound reduces the inhibitory effect of GABA, leading to an increase in neuronal excitability .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of 6-(4-Methoxyphenoxy)pyridazin-3-amine’s action are primarily related to its inhibition of the GABA-A receptor . This can lead to an increase in neuronal excitability, which may have various effects depending on the specific context within the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(4-Methoxyphenoxy)pyridazin-3-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the GABA-A receptor .
特性
IUPAC Name |
6-(4-methoxyphenoxy)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZBFXCNFQQNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567243 | |
| Record name | 6-(4-Methoxyphenoxy)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenoxy)pyridazin-3-amine | |
CAS RN |
121041-41-6 | |
| Record name | 6-(4-Methoxyphenoxy)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)


![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
